molecular formula C17H10BrClINO3 B10972669 (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(5-bromo-2-methoxybenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10972669
M. Wt: 518.5 g/mol
InChI Key: PRESSGFNGYBAMO-AUWJEWJLSA-N
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Description

4-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 5-bromo-2-methoxybenzaldehyde and 2-chloro-5-iodoaniline. These compounds undergo a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE
  • 4-[(Z)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of 4-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10BrClINO3

Molecular Weight

518.5 g/mol

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H10BrClINO3/c1-23-15-5-2-10(18)6-9(15)7-14-17(22)24-16(21-14)12-8-11(20)3-4-13(12)19/h2-8H,1H3/b14-7-

InChI Key

PRESSGFNGYBAMO-AUWJEWJLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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